3,6-Dichloro-2-phenyl-4h-chromen-4-one
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Overview
Description
MRS1088, also known as 3,6-dichloro-2-phenylchromen-4-one, is a synthetic organic compound. It belongs to the class of flavones, which are known for their diverse biological activities. This compound has been studied for its potential pharmacological properties and is of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS1088 typically involves the chlorination of 2-phenylchromen-4-one. The reaction conditions include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination at the 3 and 6 positions of the chromen-4-one ring .
Industrial Production Methods
While specific industrial production methods for MRS1088 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
MRS1088 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Halogen atoms in MRS1088 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted flavones with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of MRS1088 involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
MRS1088 can be compared with other flavone derivatives such as:
- 3,5-dichloroflavone
- 6-chloroflavone
- 2-phenylchromen-4-one
Uniqueness
MRS1088 is unique due to its specific substitution pattern (chlorine atoms at positions 3 and 6), which imparts distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new pharmacological agents .
Properties
CAS No. |
13179-00-5 |
---|---|
Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
3,6-dichloro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
PTNKLWUWHUGKTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Appearance |
Solid powder |
13179-00-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1088; MRS 1088; MRS-1088. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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